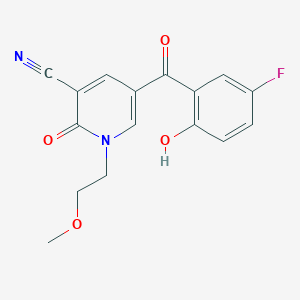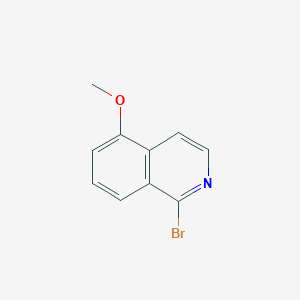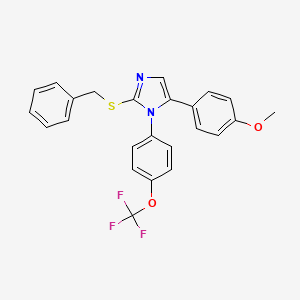
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is not well understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to exhibit anticonvulsant and antitumor activities. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of biological activities, making it suitable for various types of experiments. However, there are also some limitations to using this compound. For example, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate. One area of research could focus on elucidating the compound's mechanism of action. This could help to better understand how this compound exerts its biological effects and could lead to the development of more potent analogs. Another area of research could focus on exploring the potential use of this compound as an insecticide or herbicide. Finally, research could be conducted to investigate the potential use of this compound as a therapeutic agent for various diseases, including inflammatory diseases, epilepsy, and cancer.
In conclusion, Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively easy, and it exhibits a wide range of biological activities. However, further research is needed to better understand its mechanism of action and to explore its potential use in various applications.
Méthodes De Synthèse
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can be synthesized by various methods, including the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a coupling reagent. Another method involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a base such as triethylamine. The yield of this method is relatively high, and the reaction can be carried out under mild conditions.
Applications De Recherche Scientifique
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anticonvulsant and antitumor agent. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.
Propriétés
IUPAC Name |
methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8(12)5-4-7-10-11-9(14-7)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAPAIVCYVUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(O1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)
![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)
![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)
![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)


